RAF709 -

RAF709

Catalog Number: EVT-279716
CAS Number:
Molecular Formula: C28H29F3N4O4
Molecular Weight: 542.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RAF709 is a potent and selective inhibitor of RAF kinases, specifically targeting both RAF monomers and dimers. [, ] It acts as an ATP-competitive kinase inhibitor, meaning it competes with ATP for binding to the RAF kinase active site. [] This inhibition disrupts the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer cells. [, ] RAF709 demonstrates particular efficacy against tumor models with mutations in BRAF, NRAS, or KRAS genes. []

Future Directions
  • Clinical Trials: Given its promising preclinical results, advancing RAF709 to clinical trials to evaluate its safety and efficacy in humans with RAS or BRAF-mutant cancers is a logical next step. []
  • Exploring New Applications: Beyond cancer, RAF709's role in FSH signaling pathways [, ] warrants further investigation for potential applications in reproductive health and other related areas.

Vemurafenib

Compound Description: Vemurafenib is a first-generation BRAF inhibitor used for the treatment of late-stage melanoma harboring the BRAF V600E mutation. [, ] It acts by selectively inhibiting the BRAF V600E kinase, thereby inhibiting downstream MAPK signaling.

Relevance: Vemurafenib serves as a benchmark for comparing the efficacy and properties of next-generation RAF inhibitors like RAF709. [] Unlike RAF709, Vemurafenib primarily targets RAF monomers and exhibits limited efficacy against tumors driven by mutant RAS. [] RAF709 demonstrates superior activity against both RAF monomers and dimers, enabling it to target a broader range of tumors, including those driven by RAS mutations. []

LXH254 (N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide)

Compound Description: LXH254 is a selective B/C RAF inhibitor that emerged from the optimization of RAF709. [] It addresses the limitations of RAF709, particularly its high human intrinsic clearance, making it suitable for clinical development. [] LXH254 displays potent inhibition of B-RAF and C-RAF kinases, demonstrating efficacy in preclinical models and advancing to Phase 1 clinical trials for RAS mutant cancers. []

Relevance: LXH254 is structurally related to RAF709, sharing a similar core structure. [] It incorporates specific modifications, such as the introduction of an alcohol side chain, to enhance potency and reduce clearance. [] These refinements led to improved pharmacokinetic properties while maintaining the desired selectivity and efficacy profile observed with RAF709.

PLX4032

Compound Description: PLX4032, similar to vemurafenib, is a BRAF inhibitor (BRAFi) targeting BRAF V600E mutations. [] It demonstrates efficacy against melanomas harboring the BRAF V600E mutation.

Relevance: In contrast to RAF709, which exerts its effects on both BRAF and CRAF, PLX4032 specifically targets BRAF V600E. [] Notably, PLX4032 induces distinct cellular responses compared to RAF709. [] While PLX4032 stimulates ROCK-mediated nuclear β-catenin shuttling in cancer-associated fibroblasts (CAFs), RAF709 does not elicit this effect. [] This difference highlights the diverse signaling pathways engaged by different RAF inhibitors and emphasizes the unique properties of RAF709.

GW5074

Compound Description: GW5074 is a selective CRAF inhibitor. []

Relevance: GW5074 selectively targets CRAF, whereas RAF709 exhibits inhibitory activity against both B-RAF and C-RAF. [] Importantly, GW5074 fails to induce the same phenotypic changes in CAFs as observed with the BRAF inhibitor PLX4032. [] This difference highlights the distinct signaling pathways engaged by different RAF isoforms and further underscores the importance of developing compounds like RAF709 that can target multiple RAF isoforms to achieve broader therapeutic effects.

Synthesis Analysis

Methods

The synthesis of RAF709 involves several chemical reactions that lead to the formation of its unique molecular structure. The compound is synthesized using techniques such as:

  • Thermal analysis: To determine thermal properties during the synthesis.
  • Spectroscopy: Including nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation.
  • X-ray diffraction: To elucidate the crystal structure of RAF709.

The synthetic route typically includes the formation of key intermediates that are further modified to introduce functional groups essential for its biological activity .

Technical Details

The synthesis process generally involves:

  1. Formation of the core structure: This may include coupling reactions between various aromatic compounds.
  2. Introduction of functional groups: Such as trifluoromethyl and amide groups that enhance potency and selectivity.
  3. Purification and characterization: Using chromatographic techniques to isolate the final product.
Molecular Structure Analysis

Structure

RAF709 has a complex molecular structure characterized by a bipyridine moiety and a trifluoromethylbenzamide group. The specific arrangement of these groups contributes to its binding affinity for RAF kinases.

Data

The molecular formula for RAF709 is C18_{18}H16_{16}F3_3N3_3O, with a molecular weight of 373.34 g/mol. The compound's three-dimensional structure has been elucidated through crystallography, revealing critical interactions with the ATP-binding site of RAF kinases .

Chemical Reactions Analysis

Reactions

RAF709 undergoes specific chemical reactions that facilitate its interaction with target proteins. The primary reaction involves binding to the ATP-binding site of RAF kinases, inhibiting their activity.

Technical Details

  • Binding Affinity: Studies have shown that RAF709 exhibits high binding affinity for both monomeric and dimeric forms of BRAF, which is crucial for its effectiveness as an inhibitor.
  • Inhibition Mechanism: The compound stabilizes a closed conformation of the kinase domain, preventing its activation by upstream signals .
Mechanism of Action

Process

RAF709 functions primarily as an ATP-competitive inhibitor. By binding to the ATP-binding pocket of RAF kinases, it effectively blocks phosphorylation events necessary for kinase activation.

Data

Research indicates that RAF709 can selectively inhibit BRAF V600E mutations while sparing other pathways, which minimizes off-target effects commonly associated with broader-spectrum inhibitors . This selectivity is essential for reducing potential side effects in cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents but shows limited solubility in water.

Chemical Properties

  • Stability: RAF709 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups such as trifluoromethyl enhances its reactivity towards biological targets while maintaining selectivity.
Applications

Scientific Uses

RAF709 is primarily investigated for its potential applications in oncology. Its ability to inhibit RAF kinases makes it a candidate for treating various cancers, especially those driven by RAS or BRAF mutations. Preclinical studies have demonstrated its efficacy against tumors harboring these mutations, suggesting significant promise for future clinical applications .

Introduction to RAF Kinase Signaling in Oncogenesis

Role of RAF Kinases in the MAPK/ERK Pathway

RAF kinases (ARAF, BRAF, CRAF) act as central mediators transmitting signals from activated RAS-GTP at the plasma membrane to downstream effectors. The canonical signaling cascade involves:

  • RAS Activation: Growth factor binding (e.g., EGF) induces receptor tyrosine kinase (e.g., EGFR) dimerization and autophosphorylation, recruiting adaptor proteins (GRB2, SOS). SOS catalyzes GDP-GTP exchange on RAS (HRAS, KRAS, NRAS), converting it to its active state [3] [5].
  • RAF Recruitment and Activation: Active RAS-GTP recruits RAF kinases (primarily BRAF and CRAF) to the membrane. RAF activation requires dimerization, a process involving complex conformational changes and regulatory phosphorylations [8].
  • MAPK Cascade Initiation: RAF dimers phosphorylate and activate MEK1/2 (MAP2K), which subsequently phosphorylate and activate ERK1/2 (MAPK) [3] [5] [8].
  • Cellular Effects: Activated ERK translocates to the nucleus, phosphorylating transcription factors (e.g., ELK1, c-MYC, c-FOS) that drive expression of genes promoting cell cycle progression (e.g., Cyclin D1) and survival [3] [5].

Table 1: Core Components of the RAF/MEK/ERK (MAPK) Pathway

ComponentRoleKey Features
RAS (H, K, N)GTPase molecular switchActivated by receptor tyrosine kinases (RTKs); Mutated in ~30% of human cancers
RAF (A, B, C)Serine/Threonine kinase (MAP3K)Activated by RAS-GTP; Requires dimerization; BRAF frequently mutated in cancer
MEK1/2 (MAP2K)Dual-specificity kinase (Tyr/Ser/Thr)Activated by RAF; Only known substrates are ERK1/2
ERK1/2 (MAPK)Serine/Threonine kinaseActivated by MEK1/2; >200 substrates; Regulates transcription, metabolism, cytoskeleton

Oncogenic Mutations in BRAF and RAS: Prevalence and Clinical Significance

Activating mutations in BRAF and RAS genes are mutually exclusive, yet collectively account for dysregulation in a substantial proportion of solid tumors, driving uncontrolled proliferation and survival:

  • BRAF Mutations:
  • Prevalence: Occur in ~8% of all human cancers. Highest frequencies are observed in melanoma (40-60%), hairy cell leukemia (100%), papillary thyroid carcinoma (35-50%), and colorectal cancer (CRC) (5-15%) [6] [8].
  • Common Mutations: The V600E mutation (valine to glutamic acid substitution at codon 600) accounts for >90% of BRAF mutations in melanoma. This mutation locks BRAF in an active monomeric conformation, leading to constitutive kinase activity independent of RAS signaling [2] [6] [8]. Other V600 variants (V600K, V600R, V600D) and non-V600 mutations occur less frequently.
  • Clinical Significance: BRAF V600 mutations are validated therapeutic targets. However, non-V600 mutations often confer resistance to first-generation BRAF inhibitors [8].

  • RAS Mutations:

  • Prevalence: Occur in ~30% of all human cancers. KRAS is the most frequently mutated isoform, predominant in pancreatic ductal adenocarcinoma (PDAC) (90%), CRC (40-50%), and non-small cell lung carcinoma (NSCLC) (25-30%) [6] [8]. NRAS mutations are common in melanoma (15-20%) and hematologic malignancies.
  • Common Mutations: Mutations cluster at codons 12, 13, and 61. Common KRAS mutations include G12D, G12V, G12C, G13D, and Q61H/L/R. These mutations impair GTPase activity, locking RAS in its active GTP-bound state, leading to persistent downstream signaling through RAF and other effectors like PI3K [6] [8].
  • Clinical Significance: RAS mutations historically conferred poor prognosis and resistance to EGFR-targeted therapies (e.g., in CRC). Direct targeting of mutant RAS remains challenging, making downstream effectors like RAF attractive targets [6] [8].

Table 2: Prevalence of Key BRAF and RAS Mutations in Major Cancers

Cancer TypeMost Frequent Mutated Gene(s)Key MutationsApproximate Prevalence
MelanomaBRAFV600E, V600K40-60%
NRASQ61R/K/L15-20%
Colorectal Cancer (CRC)KRASG12D, G12V, G13D40-50%
BRAFV600E5-15%
Non-Small Cell Lung Cancer (NSCLC)KRASG12C, G12V, G12D25-30%
Pancreatic Ductal Adenocarcinoma (PDAC)KRASG12D, G12V>90%
Thyroid Cancer (PTC)BRAFV600E35-50%
Hairy Cell LeukemiaBRAFV600E~100%

Limitations of First- and Second-Generation RAF Inhibitors

Early RAF inhibitors (RAFi), while revolutionary for BRAF V600-mutant melanoma, suffer from significant limitations:

  • Paradoxical Activation: Type I RAFi (e.g., vemurafenib, dabrafenib) selectively inhibit monomeric BRAF V600E but promote dimerization and transactivation of wild-type RAF isoforms (especially CRAF) in cells with active upstream signaling (e.g., RAS mutations, RTK activation). This leads to ERK pathway hyperactivation in normal tissues and can promote secondary skin tumors (e.g., keratoacanthomas, squamous cell carcinomas) [2] [8] [10].
  • Ineffectiveness Against RAS Mutant Tumors: Paradoxical activation makes monomer-preferring inhibitors ineffective and potentially harmful in tumors driven by mutant RAS or upstream activation, as they stimulate rather than inhibit the pathway [2] [8] [10].
  • Limited Efficacy Against Non-V600 BRAF Mutations/RAF Fusions: First-generation inhibitors show poor activity against BRAF alterations that function primarily as dimers (e.g., class 2 BRAF mutations, fusions, truncations) or non-catalytic mutations (class 3) [8].
  • Rapid Acquired Resistance: Intrinsic and acquired resistance develops rapidly via multiple mechanisms, including:
  • Reactivation of the MAPK pathway (e.g., NRAS mutations, KRAS amplification, MEK1/2 mutations, BRAF V600E amplification, BRAF splicing variants, CRAF overexpression) [8].
  • Activation of bypass pathways (e.g., RTK upregulation, PI3K/AKT/mTOR pathway activation) [8].
  • Limited Brain Penetration: Some early RAFi have suboptimal central nervous system (CNS) penetration, limiting efficacy against brain metastases [8].

These limitations underscored the urgent need for next-generation RAF inhibitors capable of potently inhibiting RAF dimers without inducing paradoxical activation, thereby extending therapeutic efficacy to RAS-mutant tumors and overcoming key resistance mechanisms.

Properties

Product Name

RAF709

IUPAC Name

N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide

Molecular Formula

C28H29F3N4O4

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C28H29F3N4O4/c1-18-24(15-22(17-32-18)34-26(36)19-3-2-4-21(13-19)28(29,30)31)20-14-25(35-7-11-38-12-8-35)27(33-16-20)39-23-5-9-37-10-6-23/h2-4,13-17,23H,5-12H2,1H3,(H,34,36)

InChI Key

FYNMINFUAIDIFL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5

Solubility

Soluble in DMSO

Synonyms

RAF709; RAF-709; RAF 709.

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.